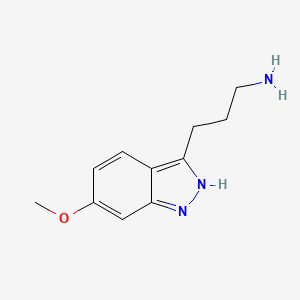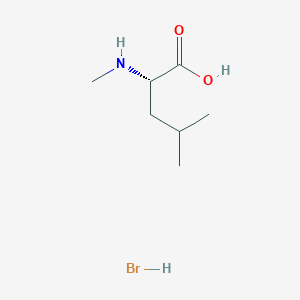
(S)-4-Methyl-2-(methylamino)pentanoicacidhydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Methyl-2-(methylamino)pentanoic acid hydrobromide is a chemical compound with a specific stereochemistry, indicated by the (S) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, which ensures the (S) configuration.
Methylation: The precursor undergoes methylation to introduce the methylamino group.
Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Methyl-2-(methylamino)pentanoic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions, where the methylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(S)-4-Methyl-2-(methylamino)pentanoic acid hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrobromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Aminomethyl)-4-methylpentanoic acid: This compound shares a similar structure but lacks the hydrobromide component.
Hydrogen bromide derivatives: Compounds containing the hydrobromide group but with different core structures.
Uniqueness
(S)-4-Methyl-2-(methylamino)pentanoic acid hydrobromide is unique due to its specific stereochemistry and the presence of both methylamino and hydrobromide groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
65806-93-1 |
|---|---|
Molecular Formula |
C7H16BrNO2 |
Molecular Weight |
226.11 g/mol |
IUPAC Name |
(2S)-4-methyl-2-(methylamino)pentanoic acid;hydrobromide |
InChI |
InChI=1S/C7H15NO2.BrH/c1-5(2)4-6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t6-;/m0./s1 |
InChI Key |
UQEPMKFCKFCKOR-RGMNGODLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC.Br |
Canonical SMILES |
CC(C)CC(C(=O)O)NC.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


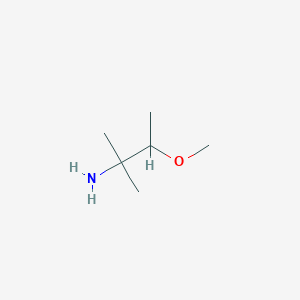

![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
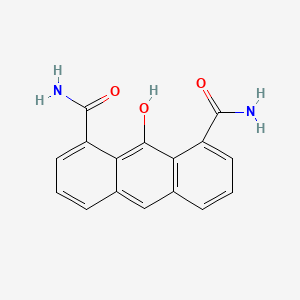

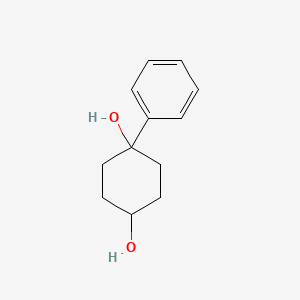
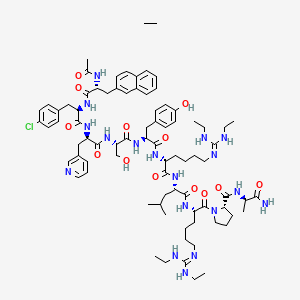
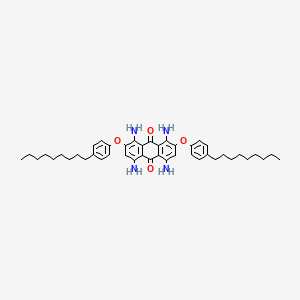

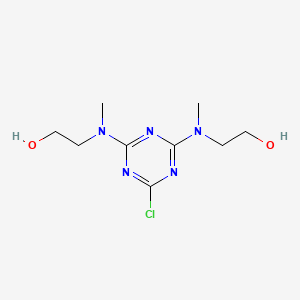
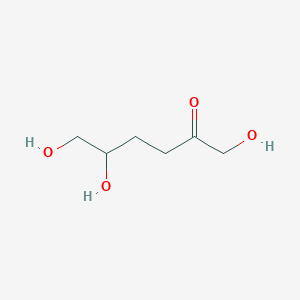
![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)
![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)
